molecular formula C36H58O6 B602775 Ingenol 3-palmitate CAS No. 52557-26-3

Ingenol 3-palmitate

Cat. No.: B602775
CAS No.: 52557-26-3
M. Wt: 586.8 g/mol
InChI Key: DOSPRDHNGNPKKJ-IYPSJCSWSA-N
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Description

Ingenol 3-palmitate is a diterpenoid compound derived from the plant genus Euphorbia. It is a member of the ingenane class of diterpenoids, which are known for their complex structures and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of skin conditions such as actinic keratosis.

Scientific Research Applications

Mechanism of Action

Target of Action

Ingenol 3-palmitate, also known as ingenol mebutate, is a selective small molecule activator of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . It has a dual mechanism of action comprising of a rapid induction of necrosis that specifically targets dysplastic cells, as well as neutrophil-mediated immunostimulatory effects .

Biochemical Pathways

This compound has been shown to bind and activate Protein Kinase C (PKC), which plays a role in several biochemical pathways . The activation of PKC can lead to various downstream effects, including the induction of apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations . Hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .

Result of Action

This compound has been found to exhibit significant cytotoxicity against certain cancer cell lines . It is also a potent HIV-1 inhibitor with an IC50 value of 4.1 nM . The compound’s action results in cell death in actinic keratosis, although the exact pharmacodynamics are unknown .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is derived from the sap of the Euphorbia peplus plant , suggesting that its production and availability may be influenced by environmental conditions affecting this plant.

Biochemical Analysis

Biochemical Properties

Ingenol 3-palmitate interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit HIV-1 with an IC50 value of 4.1 nM . This suggests that this compound may interact with enzymes and proteins involved in the HIV-1 replication cycle.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to exhibit cytotoxicity against the A549 cancer cell line . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. A study has shown that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ingenol 3-palmitate involves multiple steps, including the transformation of starting materials into intermediates that can be further modified to yield the final product. One notable synthetic route involves the use of a Pauson-Khand cyclization reaction, which forms a key intermediate that can be further elaborated through a series of oxidation, reduction, and rearrangement reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ingenol from Euphorbia plants, followed by esterification with palmitic acid. This process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ingenol 3-palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various ingenol derivatives with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Ingenol 3-palmitate is unique among ingenane diterpenoids due to its specific esterification with palmitic acid. Similar compounds include:

This compound stands out due to its specific esterification, which influences its biological activity and therapeutic potential.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ingenol 3-palmitate involves the conversion of ingenol to ingenol 3-palmitate through a series of reactions.", "Starting Materials": [ "Ingenol", "Palmitic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Methanol (CH3OH)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Ingenol is reacted with palmitic acid in the presence of DCC and DMAP in DMF to form ingenol 3-palmitate.", "The reaction mixture is then washed with water and extracted with chloroform.", "The chloroform extract is then washed with water and dried over anhydrous sodium sulfate.", "The chloroform is then evaporated under reduced pressure to obtain a crude product.", "The crude product is then purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "The purified product is then dried under reduced pressure to obtain Ingenol 3-palmitate." ] }

CAS No.

52557-26-3

Molecular Formula

C36H58O6

Molecular Weight

586.8 g/mol

IUPAC Name

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate

InChI

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-24(2)22-35-25(3)20-28-30(34(28,4)5)27(32(35)40)21-26(23-37)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31-,33+,35+,36+/m1/s1

InChI Key

DOSPRDHNGNPKKJ-IYPSJCSWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Appearance

Oil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ingenol 3-palmitate
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Ingenol 3-palmitate
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Ingenol 3-palmitate
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Ingenol 3-palmitate
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Ingenol 3-palmitate

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